molecular formula C9H8N2O5 B15016848 1-(4-Methoxy-3-nitrophenyl)-2-nitroethene

1-(4-Methoxy-3-nitrophenyl)-2-nitroethene

Cat. No.: B15016848
M. Wt: 224.17 g/mol
InChI Key: GIVJLYBHFUWMKP-SNAWJCMRSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)-2-nitroethene is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-nitrophenyl)-2-nitroethene typically involves the nitration of 4-methoxyacetophenone followed by a series of chemical reactions to introduce the nitroethene group. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes are designed to optimize reaction times and improve selectivity for the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-nitrophenyl)-2-nitroethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of strong bases or acids to facilitate the replacement of the methoxy group.

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)-2-nitroethene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-nitrophenyl)-2-nitroethene exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the methoxy group can affect the compound’s solubility and reactivity, impacting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitroacetophenone
  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • 2-Methoxy-4-nitrophenyl derivatives

Uniqueness

1-(4-Methoxy-3-nitrophenyl)-2-nitroethene is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

1-methoxy-2-nitro-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C9H8N2O5/c1-16-9-3-2-7(4-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3/b5-4+

InChI Key

GIVJLYBHFUWMKP-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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